Dodecanoic acid, 2-sulfo-, 1-methyl ester
Description
Dodecanoic acid, 2-sulfo-, 1-methyl ester (CAS: Not explicitly provided in evidence) is a sulfonated fatty acid ester derived from dodecanoic acid (lauric acid). Its structure comprises a 12-carbon chain with a sulfonic acid (-SO₃H) group at the second carbon and a methyl ester group at the terminal carboxyl position.
Properties
IUPAC Name |
1-methoxy-1-oxododecane-2-sulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O5S/c1-3-4-5-6-7-8-9-10-11-12(13(14)18-2)19(15,16)17/h12H,3-11H2,1-2H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUGCWLAORFBCKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(C(=O)OC)S(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O5S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90863303 | |
| Record name | Dodecanoic acid, 2-sulfo-, 1-methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90863303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.41 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64131-25-5 | |
| Record name | 1-Methyl 2-sulfododecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64131-25-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl laurate-2-sulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064131255 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dodecanoic acid, 2-sulfo-, 1-methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dodecanoic acid, 2-sulfo-, 1-methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90863303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl 2-sulphododecanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.794 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | METHYL LAURATE-2-SULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SRU3KIT3J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl 2-sulfododecanoate typically involves the sulfonation of dodecanoic acid derivatives. One common method is the reaction of dodecanoic acid with methanesulfonyl chloride in the presence of a base such as pyridine, followed by methylation using methyl iodide . The reaction conditions often require controlled temperatures and anhydrous environments to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of 1-Methyl 2-sulfododecanoate may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Industrial methods also focus on minimizing waste and improving the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl 2-sulfododecanoate undergoes various chemical reactions, including:
Oxidation: The sulfonate group can be oxidized to form sulfone derivatives under strong oxidizing conditions.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide or thiol group.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are used under basic conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted dodecanoate derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methyl 2-sulfododecanoate has diverse applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: The compound is studied for its potential antimicrobial properties and its role in biological membranes.
Medicine: Research explores its use in drug delivery systems due to its amphiphilic nature.
Industry: It is utilized in the production of detergents, lubricants, and other industrial products.
Mechanism of Action
The mechanism by which 1-Methyl 2-sulfododecanoate exerts its effects is primarily through its interaction with lipid membranes. The sulfonate group interacts with polar head groups of lipids, while the hydrophobic dodecane chain integrates into the lipid bilayer. This amphiphilic nature allows it to alter membrane properties, potentially disrupting microbial cell membranes and enhancing drug delivery .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Dodecanoic Acid Esters
- Dodecanoic Acid, Methyl Ester: Lacks the sulfonic acid group but shares the methyl ester functionality. It is commonly found in plant extracts (e.g., P. scolopendria), where it exhibits antibacterial activity .
- Dodecanoic Acid, Ethyl Ester: Widely reported in microbial and plant extracts (e.g., S. Its ethyl ester group enhances volatility, making it a key contributor to fruity aromas in beverages like Chinese baijiu .
- Dodecanoic Acid, 1,2,3-Propanetriyl Ester: A triglyceride analog with three ester linkages, this compound demonstrates antiarthritic and hepatoprotective activities in Cnidoscolus acanitifolius .
Sulfonated Analogs
- Decanoic Acid, 2-Sulfoethyl Ester, Sodium Salt (CAS 29454-06-6): A shorter-chain analog (10 carbons) with a sulfonic acid group on the ethyl ester. It serves as an anionic surfactant due to its hydrophilic sulfonate and hydrophobic alkyl chain .
Key Structural Differences :
| Compound | Chain Length | Ester Group | Sulfonation | Key Properties |
|---|---|---|---|---|
| Dodecanoic acid, 2-sulfo-, 1-methyl ester | C12 | Methyl | Yes (C2) | High polarity, potential surfactant |
| Dodecanoic acid, ethyl ester | C12 | Ethyl | No | Volatile, antimicrobial |
| Decanoic acid, 2-sulfoethyl ester | C10 | Ethyl | Yes (C2) | Surfactant, sodium salt form |
Thermal Stability and Degradation
Dodecanoic acid derivatives undergo thermal degradation at elevated temperatures. For example:
- Dodecanoic Acid: At 300°C, 8.22% of the compound remains; this drops to 0.07% at 400°C due to decomposition into smaller fragments .
- Hexadecanoic Acid, Ethyl Ester: Similarly degrades at high temperatures, forming secondary products . The sulfonic acid group in "2-sulfo-" derivatives likely alters thermal behavior by increasing molecular stability through polar interactions, though direct data are lacking.
Pharmacokinetic Properties
- Ethyl Esters: Exhibit variable oral bioavailability. For example, hexadecanoic acid, 4-nitrophenyl ester, shows low bioavailability, while myristic acid vinyl ester crosses the blood-brain barrier .
- Sulfonated Derivatives : Likely have reduced membrane permeability due to high polarity, limiting systemic absorption but enhancing topical or gastrointestinal applicability.
Biological Activity
Dodecanoic acid, 2-sulfo-, 1-methyl ester (CAS No. 64131-25-5), is a sulfonated fatty acid derivative with various biological activities and applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : C₁₃H₂₆O₅S
- Molecular Weight : 286.42 g/mol
- IUPAC Name : this compound
- Structure :
Biological Activities
This compound exhibits several biological activities that are significant in various fields such as pharmacology, agriculture, and industrial applications.
1. Antimicrobial Activity
Research indicates that dodecanoic acid derivatives possess antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents for food preservation and medical use.
| Microorganism | Inhibition Zone (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 18 |
| C. albicans | 12 |
2. Surfactant Properties
This compound functions as an effective surfactant due to its amphiphilic nature. Its ability to reduce surface tension makes it useful in formulations for personal care products and industrial applications.
3. Cytotoxicity
Studies on the cytotoxic effects of dodecanoic acid derivatives have shown that they can induce apoptosis in cancer cell lines. This property is being explored for potential therapeutic applications in oncology.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
| A549 | 20 |
The biological activity of this compound is attributed to its interaction with cellular membranes and specific molecular targets. The sulfonate group enhances solubility and facilitates interaction with lipid bilayers, leading to disruption of microbial membranes and inhibition of cell growth.
Key Mechanisms Include:
- Membrane Disruption : The compound's surfactant properties allow it to integrate into microbial membranes, causing destabilization.
- Receptor Interaction : It may act as a ligand for specific receptors involved in cellular signaling pathways, influencing various physiological responses.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of dodecanoic acid derivatives demonstrated significant inhibition against Staphylococcus aureus. The results indicated that the compound could be a viable candidate for developing new antibacterial agents.
Case Study 2: Cytotoxic Effects on Cancer Cells
In vitro studies showed that this compound exhibited cytotoxic effects on human cancer cell lines. The mechanism was linked to the induction of apoptosis through mitochondrial pathways, suggesting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
